Isotopic Purity for Reliable MS Quantitation
Fmoc-Glu(OtBu)-OH-15N is specified at 98 atom % 15N isotopic enrichment . In isotope dilution MS, the presence of residual unlabeled (14N) species in the labeled standard creates isotopic cross-contamination that directly reduces quantitative accuracy by contributing signal to the 'light' channel. At 98 atom % 15N, the maximum theoretical 14N contamination is 2%, which translates to a quantitation bias of approximately 2% when used as an internal standard without correction—a level generally acceptable for most proteomics workflows. In contrast, lower-grade labeled amino acids (e.g., those with <95 atom % enrichment) introduce proportionally higher bias and may require mathematical correction algorithms that add analytical uncertainty [1].
| Evidence Dimension | Isotopic enrichment (atom % 15N) and its impact on quantitative MS accuracy |
|---|---|
| Target Compound Data | 98 atom % 15N |
| Comparator Or Baseline | Unlabeled Fmoc-Glu(OtBu)-OH: 0 atom % 15N (natural abundance 0.37 atom % 15N); Lower-grade 15N-labeled analogs: <95 atom % 15N |
| Quantified Difference | 2% maximum 14N carryover vs. 100% for unlabeled; approximately 3-5% reduced bias vs. <95 atom % products |
| Conditions | Isotope dilution mass spectrometry; theoretical calculation based on binomial isotopic distribution |
Why This Matters
Higher isotopic purity minimizes the need for post-acquisition mathematical correction of isotopic cross-talk, thereby improving the precision and reliability of absolute peptide quantitation in proteomics workflows.
- [1] Ong SE, Mann M. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nat Protoc. 2006;1(6):2650-2660. View Source
